

Topaz in Cryo-EM: A Comparative Guide to Particle Picking Excellence

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Compound of Interest

Compound Name: *Topaz*

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For researchers, scientists, and drug development professionals in the field of cryogenic electron microscopy (cryo-EM), the accurate identification of macromolecules—a process known as particle picking—is a critical and often rate-limiting step in determining high-resolution 3D structures. **Topaz**, a deep-learning-based particle picking software, has emerged as a powerful tool to automate and improve this process. This guide provides a comprehensive comparison of **Topaz** with other common particle picking methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their cryo-EM workflows.

Performance Comparison of Particle Pickers

Topaz's performance has been benchmarked against several other widely used particle picking programs, including crYOLO, a deep learning-based picker, and traditional methods like template-based picking and Difference of Gaussians (DoG). The following tables summarize the quantitative performance of these methods across various publicly available cryo-EM datasets from the Electron Microscopy Public Image Archive (EMPIAR).

Particle Picking Performance Metrics

EMPIAR ID	Protein Type	Topaz (Precision/Recall/F1-Score)	crYOLO (Precision/Recall/F1-Score)	CryoSegNet (Precision/Recall/F1-Score)
10081	Transport Protein	0.412 / 0.901 / 0.566	0.705 / 0.867 / 0.778	0.783 / 0.741 / 0.761
10093	Membrane Protein	0.781 / 0.779 / 0.780	0.731 / 0.791 / 0.760	0.765 / 0.803 / 0.784
10345	Integrin	0.731 / 0.871 / 0.795	0.811 / 0.712 / 0.758	0.832 / 0.731 / 0.778
10532	Hemagglutinin	0.681 / 0.801 / 0.736	0.752 / 0.783 / 0.767	0.791 / 0.752 / 0.771
11056	Transporter	0.652 / 0.853 / 0.739	0.721 / 0.751 / 0.736	0.773 / 0.741 / 0.757

Data synthesized from a comparative study. Higher F1-score indicates a better balance between precision and recall.

Final 3D Reconstruction Resolution (Å)

EMPIAR ID	Protein Type	Topaz	crYOLO	CryoSegNet	Published
10025	T20S Proteasome	2.65	-	-	2.80
10028	80S Ribosome	3.0	-	-	3.20
10215	Aldolase	2.63	-	-	2.63
10345	Integrin	3.21	3.54	2.67	-
10081	Transport Protein	3.57	4.16	3.45	-
10532	Hemagglutinin	3.89	3.89	3.20	-
10093	Membrane Protein	6.99	6.99	4.54	-

A lower resolution value indicates a better-quality reconstruction.

Key Observations:

- **High Recall:** **Topaz** consistently demonstrates high recall, meaning it is proficient at identifying a large number of true particles.[\[1\]](#) This can be particularly advantageous for datasets with a low particle concentration.
- **Variable Precision:** While recall is high, the precision of **Topaz** can be lower than some other methods, indicating that it may pick more false positives.[\[1\]](#) However, these are often easily removed in downstream 2D classification steps.
- **Improved Resolution:** In several case studies, the larger number of particles picked by **Topaz** has led to higher-resolution final 3D reconstructions compared to the originally published structures.[\[2\]](#)
- **Performance on Challenging Datasets:** **Topaz** has shown strong performance on datasets that are challenging for traditional methods, such as those with non-globular or asymmetric

particles.^[2]

Experimental Protocols & Workflows

The successful implementation of **Topaz** involves its integration into established cryo-EM data processing pipelines, most commonly with software suites like RELION and cryoSPARC.

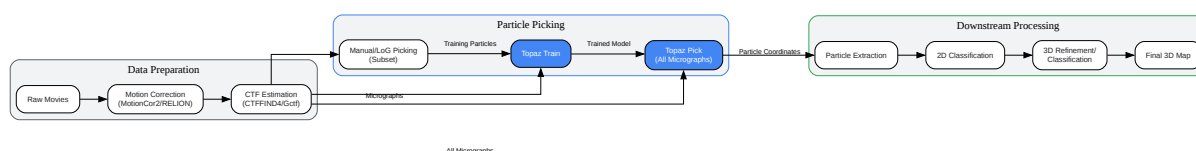
General Experimental Workflow

A typical cryo-EM workflow incorporating **Topaz** for particle picking is as follows:

- Data Collection: Raw movie data is collected on a transmission electron microscope.
- Preprocessing:
 - Motion Correction: Movie frames are aligned and summed to correct for beam-induced motion.
 - CTF Estimation: The contrast transfer function of the microscope is estimated for each micrograph.
- Particle Picking (**Topaz**):
 - Training (Optional but Recommended): A small subset of particles is manually or semi-automatically picked to train a **Topaz** model. This allows the model to learn the specific features of the particle of interest.
 - Inference: The trained **Topaz** model is used to pick particles from the entire dataset. Alternatively, a pre-trained model can be used.
- Particle Extraction: The coordinates of the picked particles are used to extract particle images from the micrographs.
- 2D Classification: The extracted particles are classified into different 2D classes to remove false positives and assess particle quality.
- Ab-initio 3D Reconstruction: An initial 3D model is generated from the cleaned particle stack.

- 3D Refinement and Classification: The 3D model is refined to high resolution, and further 3D classification can be performed to identify different conformational states.

Topaz Workflow within RELION

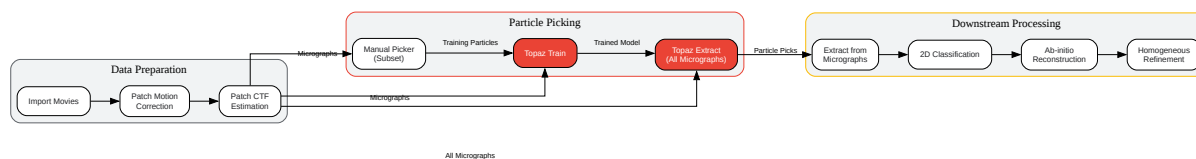


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Topaz particle picking workflow within the RELION environment.

In a common RELION workflow, an initial subset of particles is picked using the Laplacian of Gaussian (LoG) picker or manually. These particles are then used to train a **Topaz** model, which is subsequently used to pick particles from the entire dataset. This approach leverages the speed of the LoG picker for initial model training and the accuracy of **Topaz** for the final particle selection.

Topaz Workflow within cryoSPARC



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Topaz particle picking workflow within the cryoSPARC environment.

cryoSPARC offers a seamless integration of **Topaz**. Users can manually pick a small number of particles to train a **Topaz** model directly within the cryoSPARC interface. The trained model is then used by the "**Topaz Extract**" job to pick particles from all micrographs. The subsequent steps of particle extraction, 2D classification, and 3D reconstruction follow the standard cryoSPARC workflow.

Case Studies of Successful Topaz Implementation

Challenging Asymmetric Particle: Toll-like Receptor

In a notable case study, **Topaz** was successfully applied to a dataset of the Toll-like receptor, a ~105 kDa non-globular and asymmetric particle.[2] Traditional methods struggled with this dataset due to the particle's shape and the presence of aggregation. **Topaz**, trained on a sparsely labeled dataset, was able to identify a significantly larger and more representative set of particles.[2] This resulted in a 3.7 Å resolution reconstruction, a significant improvement that allowed for the visualization of secondary structure elements not visible in reconstructions from other picking methods.[2]

G-Protein Coupled Receptor (GPCR)

Topaz has also proven effective for picking challenging membrane proteins like GPCRs. In a case study on an inactive GPCR from EMPIAR-10668, while template-based and blob picking

captured a good range of views, **Topaz** was suggested as a potential method to address preferred orientation issues if they were present. For many GPCR datasets where particles can be small and embedded in micelles, **Topaz**'s ability to be trained on a small number of manually selected, high-quality particles makes it a valuable tool.

Filamentous Proteins: Amyloids

A modified filament picking algorithm based on the **Topaz** approach has been developed for high-throughput cryo-EM structure determination of amyloids. This highlights the adaptability of the underlying deep learning framework of **Topaz** to handle non-spherical, filamentous macromolecules, which are notoriously difficult to pick with traditional methods.

Conclusion

Topaz has established itself as a robust and versatile tool for particle picking in cryo-EM. Its ability to achieve high recall with minimal training data makes it particularly powerful for a wide range of biological targets, including those that have traditionally been challenging for automated methods. While its precision may sometimes be lower than other deep learning-based pickers, the large number of true positives it identifies often leads to improved final reconstructions. By integrating **Topaz** into established workflows within software like RELION and cryoSPARC, researchers can significantly accelerate and improve the accuracy of their cryo-EM structure determination pipelines. The choice of particle picker will always be dataset-dependent, but the evidence presented in this guide demonstrates that **Topaz** is a leading contender that should be in the toolkit of every cryo-EM researcher.

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References

- 1. Topaz [cb.csail.mit.edu]
- 2. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]

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